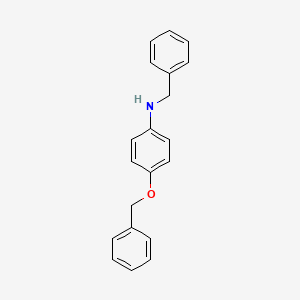

N-Benzyl-4-(benzyloxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-4-(benzyloxy)aniline is an intermediate in the synthesis of Acetaminophen-d3, the labeled analogue of Acetaminophen . It can be used to prepare N-(4-phenoxyphenyl)benzenesulfonamide derivatives that may be antagonists for the nonsteroidal progesterone receptor .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 4-(Benzyloxy)aniline hydrochloride . Another method involves the synthesis of new liquid-crystalline compounds based on the terminal benzyloxy group . The last synthetic step was performed under nucleophilic aromatic substitution conditions between 2-alkyl-4-chloroquinolines and 4-(benzyloxy)benzylamines .Molecular Structure Analysis

The molecular formula of this compound is C20H19NO . The molecular weight is 289.38 . The InChI code is 1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of N-benzylideneaniline from benzyl alcohol and aniline .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 121-123°C . The density is 1.137g/cm3, and the boiling point is 454.6°C at 760 mmHg .Scientific Research Applications

1. Applications in Organic Materials and Dendrimers

N-Benzyl-4-(benzyloxy)aniline derivatives are used in the elaboration of organic materials with mesogenic properties. The compound 4-(n-Octyloxy)aniline, structurally related to this compound, contributes to the synthesis of various organic compounds including N-substituted Schiff bases, perylene bisimide assemblies, and dendritic liquid crystals with photochromic azobenzene mesogens. In a notable study, G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit were synthesized, demonstrating the compound's utility in dendrimer synthesis. These dendrimers exhibited diverse structural assortments and the ability to self-assemble into homogeneously packed spherical nano-aggregates (Morar et al., 2018).

2. Involvement in Chemical Oxidative Polymerization

This compound plays a role in the chemical oxidative polymerization of aniline, leading to the formation of electrically insulating powders. The polymerization process involves complex reactions, including Michael-type addition of benzoquinone monoimine and aniline, and further hydrolysis reactions. This process is significant in understanding the formation of oligoaniline products, and the compound's intermediates contribute to the reaction scheme and resulting molecular structures (Surwade et al., 2009).

3. Role in the Synthesis of Azomethine Dyes

This compound derivatives are utilized in the synthesis of azomethine dyes, which are important for various applications including optical materials. A study involving quantum theoretical calculations and experimental synthesis of azomethine dyes demonstrated the effectiveness of this compound derivatives in the production of these dyes, emphasizing their significance in material science and applications in anisotropy of thermal and electrical conductivity (Shahab et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-benzyl-4-phenylmethoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKSKHQCXAWZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034573 |

Source

|

| Record name | N-Benzyl-4-(benzyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39860-72-5 |

Source

|

| Record name | N-Benzyl-4-(benzyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)

![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)